molecular formula C3H8N2O3 B8522336 Urea, monoacetate CAS No. 17103-34-3

Urea, monoacetate

Cat. No.: B8522336
CAS No.: 17103-34-3
M. Wt: 120.11 g/mol
InChI Key: MWAZVPWTTWPXJF-UHFFFAOYSA-N
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Description

The term "monoacetate" refers to a compound where a single hydroxyl (-OH) or amino (-NH) group is acetylated (bonded to an acetate group, -OAc).

Notably, several monoacetate compounds in the evidence indirectly relate to urea metabolism or exhibit structural parallels:

  • Nor-NOHA monoacetate (Nω-hydroxy-nor-L-arginine monoacetate): An arginase inhibitor affecting the urea cycle by modulating arginine-to-urea conversion .
  • Alisol B/C monoacetate: Triterpenoids influencing cholesterol metabolism in HepG2 cells .
  • Trifolirhizin 6′-monoacetate: A flavonoid glycoside isolated from Sophora flavescens .

These compounds exemplify the diversity of monoacetates in biological systems, spanning enzyme inhibition, metabolic regulation, and plant biochemistry.

Properties

CAS No.

17103-34-3

Molecular Formula

C3H8N2O3

Molecular Weight

120.11 g/mol

IUPAC Name

acetic acid;urea

InChI

InChI=1S/C2H4O2.CH4N2O/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H4,2,3,4)

InChI Key

MWAZVPWTTWPXJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(=O)(N)N

Origin of Product

United States

Chemical Reactions Analysis

Solvation and Hydrogen-Bonding Interactions

In eutectic systems, urea monoacetate stabilizes liberated water through hydrogen bonding. Neutron diffraction studies of sodium acetate trihydrate (SAT)-urea eutectics (χ~urea~ = 0.60) reveal:

  • Urea displaces water in solvating sodium ions, creating "excess" water molecules.

  • Hydrogen bonds form between urea’s carbonyl group and water (O···O distance: 2.76 Å) .

Structural Insights :

Interaction TypeBond Length (Å)Coordination Number
Urea-acetate2.30 (Na⁺–O)5.3 (Na⁺ coordination)
Urea-water2.76 (O···O)1.2 (H-bonds per urea)

Kinetics of Carbonyl Reactions

Urea monoacetate participates in reactions analogous to urea with carbonyl compounds. Kinetic studies of phenylglyoxaldehyde (PGA)-urea reactions demonstrate:

  • Second-order rate constant (k₂) : 6.7 M⁻¹h⁻¹ for PGA-urea adduct formation .

  • Mechanism :

    • Urea attacks PGA’s aldehyde group, forming a hemiaminal intermediate.

    • Intramolecular cyclization yields aromatic products (e.g., 65 ) .

Kinetic Parameters :

Carbonyl Compoundk₂ (M⁻¹h⁻¹)Temperature
PGA6.7323 K
Ninhydrin6.7323 K

Thermal Decomposition

Urea monoacetate undergoes thermolysis at elevated temperatures:

  • Primary pathway : Decomposition to ammonia and isocyanic acid above 160°C .

  • Secondary pathway : Condensation with isocyanic acid to form biuret (NH₂CONHCONH₂) .

Thermal Stability :

ProductFormation Temperature (°C)Byproduct
Biuret160–180NH₃, HNCO
Triuret>180H₂O

Analytical Methods

Quantitative analysis employs ¹³C NMR spectroscopy :

  • Calibration : Linear correlation (R² > 0.99) between urea concentration (5–35 mM) and ¹³C signal intensity .

  • Detection limit : 0.5 mM urea in PBS/DMSO mixtures .

Comparison with Similar Compounds

Comparison with Similar Monoacetate Compounds

Structural and Functional Comparison

Table 1: Key Monoacetate Compounds and Their Properties
Compound Name Structure/Group Source/Application Biological Activity References
Nor-NOHA monoacetate Arginine derivative Synthetic/Pharmaceutical Arginase inhibition; anti-tumor (reduces squamous cell carcinoma growth)
Alisol B monoacetate Triterpenoid Alisma orientalis (medicinal plant) Modulates cholesterol synthesis in HepG2 cells
Trifolirhizin 6′-monoacetate Flavonoid glycoside Sophora flavescens (traditional herb) Antioxidant; first isolation from this plant
Calliterpenone monoacetate Diterpenoid Callicarpa macrophylla (plant) Hepatoprotective activity; complies with Lipinski’s rule for drug-likeness
1,2-Ethanediol monoacetate Glycol derivative Murraya koenigii (natural extract) Antimicrobial potential (minor component)
Key Observations:
  • Nor-NOHA monoacetate is unique in its role as an arginase inhibitor, directly impacting the urea cycle by reducing L-ornithine and urea production . This positions it as the most relevant to urea metabolism among the listed compounds.
  • Alisol monoacetates demonstrate dose-dependent effects on cholesterol synthesis, with cytotoxic thresholds above 50 μM . Their acetyl group enhances bioavailability compared to non-acetylated analogs.
  • Trifolirhizin 6′-monoacetate and Calliterpenone monoacetate highlight the role of acetylation in improving pharmacokinetic properties, such as membrane permeability and metabolic stability .

Research Implications and Gaps

While "Urea, monoacetate" remains uncharacterized in the provided evidence, the following insights emerge from analogous compounds:

  • Therapeutic Potential: Monoacetylation enhances bioactivity in natural products (e.g., Calliterpenone monoacetate’s hepatoprotection vs. Silibinin).
  • Analytical Complexity: Monoacetate regioisomers (e.g., in triglycerides) require advanced chromatographic techniques for differentiation .

Future Directions: Isolation and characterization of hypothetical urea monoacetates could explore their stability, enzymatic interactions, and pharmacological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing urea monoacetate with high purity?

  • Methodological Answer : Urea monoacetate synthesis typically involves acetylation reactions, where urea reacts with acetic anhydride under controlled conditions. Key parameters include molar ratios (e.g., urea:acetic anhydride), reaction temperature (e.g., 40–60°C), and catalyst selection (e.g., sulfuric acid). Purity can be monitored via thin-layer chromatography (TLC) to detect byproducts like diacetates . For cellulose monoacetate analogs, studies show that varying acetic anhydride concentration (e.g., 1:2 to 1:4 molar ratios) and reaction time (2–6 hours) significantly impacts the degree of substitution (DS) . Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing urea monoacetate structure and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm acetylation sites and quantify DS. For example, cellulose monoacetate shows characteristic carbonyl peaks at ~170–175 ppm in 13C^{13} \text{C}-NMR .
  • Chromatography : HPLC with UV detection (e.g., at 254 nm) or TLC (silica gel plates, ethyl acetate/hexane eluent) can assess purity and byproduct formation .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., 622.7 g/mol for methyloxycarbonyl-D-CHA-Gly-Arg-pNA monoacetate) .

Q. How can researchers ensure reproducibility in urea monoacetate synthesis across different laboratories?

  • Methodological Answer : Standardize protocols using certified reagents (e.g., ≥99% acetic anhydride) and document reaction parameters (e.g., temperature gradients, stirring rates). Share raw data (e.g., NMR spectra, chromatograms) via repositories adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) . For enzyme-substrate analogs like methyloxycarbonyl-D-CHA-Gly-Arg-pNA monoacetate, provide certificates of analysis (CoA) detailing purity, KmK_m, and batch-specific data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of urea monoacetate formation during acetylation?

  • Methodological Answer : Regioselectivity arises from steric and electronic factors. For example, in phenolic acetylation (e.g., bisphenol 5b → monoacetate 6), the less hindered hydroxyl group reacts first due to lower activation energy. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies (e.g., monitoring reaction progress via 1H^1 \text{H}-NMR) validate mechanisms .

Q. How does urea monoacetate stability vary under different pH and temperature conditions, and what degradation pathways dominate?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC; acidic conditions may hydrolyze acetate groups, releasing acetic acid .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >150°C for cellulose monoacetate) .

Q. What strategies resolve contradictions in reported bioactivity data for urea monoacetate derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA, focusing on variables like assay type (e.g., enzyme inhibition vs. cellular toxicity) .
  • Dose-Response Validation : Replicate experiments with standardized concentrations (e.g., 0.1–100 µM) and controls (e.g., positive/negative controls for antithrombin activity) .

Q. Can urea monoacetate be integrated into biomaterials (e.g., bioplastics or drug-delivery systems), and how does its DS affect performance?

  • Methodological Answer : For bioplastics, correlate DS with mechanical properties (e.g., tensile strength) and biodegradability. Cellulose monoacetate (DS = 1.17) forms films with moderate water resistance, while higher DS (>2.5) increases hydrophobicity but reduces biodegradability . For drug delivery, assess release kinetics (e.g., dialysis membrane studies) using monoacetate prodrugs .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationTLC, 1H^1 \text{H}-NMR, stoichiometric analysis
Stability AssessmentHPLC, TGA, pH-dependent degradation assays
Mechanistic StudiesDFT calculations, kinetic NMR monitoring
Bioactivity ValidationEnzyme inhibition assays, dose-response curves

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